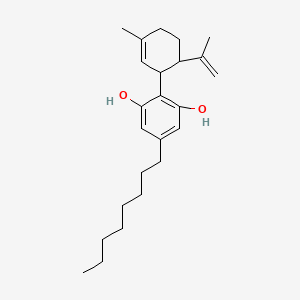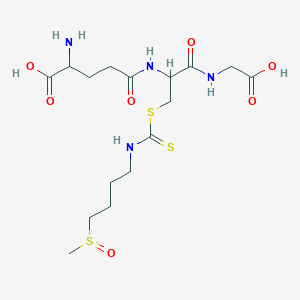
DL-Sulforaphane Glutathione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Sulforaphane Glutathione is a conjugate of sulforaphane and glutathione. Sulforaphane is an isothiocyanate derived from cruciferous vegetables like broccoli, while glutathione is a tripeptide composed of glutamine, cysteine, and glycine. This compound is known for its potent antioxidant properties and potential therapeutic benefits, particularly in the context of oxidative stress and detoxification processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-Sulforaphane Glutathione typically involves the conjugation of sulforaphane with glutathione. This can be achieved through a nucleophilic substitution reaction where the thiol group of glutathione reacts with the isothiocyanate group of sulforaphane. The reaction is usually carried out in an aqueous medium at a slightly alkaline pH to facilitate the nucleophilic attack .
Industrial Production Methods: Industrial production of this compound often involves the extraction of sulforaphane from broccoli or other cruciferous vegetables, followed by its conjugation with glutathione. The extraction process may involve solvent extraction or the use of macroporous resins to isolate sulforaphane. The conjugation step is then performed under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: DL-Sulforaphane Glutathione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulforaphane sulfoxide.
Reduction: It can be reduced back to its parent compounds, sulforaphane and glutathione.
Substitution: The isothiocyanate group of sulforaphane can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in an aqueous or organic solvent.
Major Products Formed:
Oxidation: Sulforaphane sulfoxide.
Reduction: Sulforaphane and glutathione.
Substitution: Various substituted sulforaphane derivatives depending on the nucleophile used.
Scientific Research Applications
DL-Sulforaphane Glutathione has a wide range of scientific research applications:
Chemistry: Used as a model compound to study conjugation reactions and antioxidant mechanisms.
Biology: Investigated for its role in cellular defense mechanisms against oxidative stress.
Medicine: Explored for its potential therapeutic effects in conditions like cancer, diabetes, and neurodegenerative diseases due to its ability to modulate detoxification enzymes and reduce oxidative damage
Mechanism of Action
DL-Sulforaphane Glutathione exerts its effects primarily through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway leads to the upregulation of various antioxidant and detoxification enzymes, including glutathione peroxidase, heme oxygenase-1, and NAD(P)H quinone oxidoreductase 1. By enhancing the cellular antioxidant capacity, the compound helps mitigate oxidative stress and protect against cellular damage .
Comparison with Similar Compounds
Sulforaphane: The parent compound, known for its potent anticancer and antioxidant properties.
Sulforaphane-Cysteine: Another conjugate of sulforaphane with cysteine, exhibiting similar but distinct biological activities.
Sulforaphane-N-Acetylcysteine: A derivative with enhanced stability and bioavailability.
Uniqueness: DL-Sulforaphane Glutathione is unique due to its dual functionality, combining the properties of both sulforaphane and glutathione. This conjugate not only provides antioxidant benefits but also enhances the detoxification processes, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C16H28N4O7S3 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H28N4O7S3/c1-30(27)7-3-2-6-18-16(28)29-9-11(14(24)19-8-13(22)23)20-12(21)5-4-10(17)15(25)26/h10-11H,2-9,17H2,1H3,(H,18,28)(H,19,24)(H,20,21)(H,22,23)(H,25,26) |
InChI Key |
ROARKYNVUQLTDP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CCCCNC(=S)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


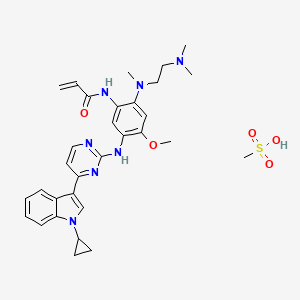
![5-[3-(2-Chloro-7-ethoxyquinolin-3-yl)-5-(4-iodophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B10829901.png)

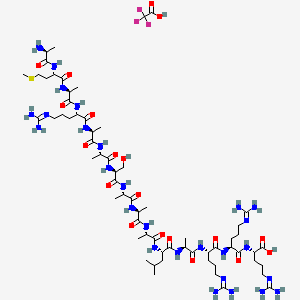
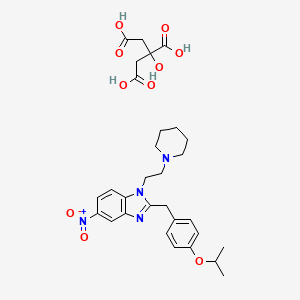
![(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;methane](/img/structure/B10829922.png)

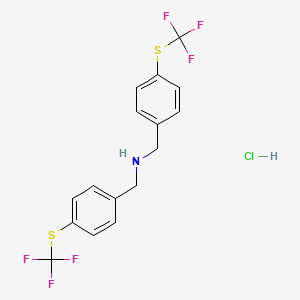
![[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]phenyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B10829960.png)
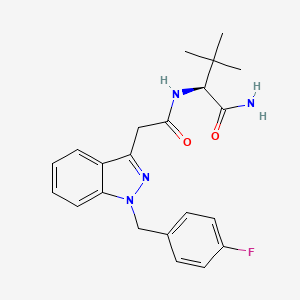
![[(2R)-2-[(4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(E)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10829990.png)
